molecular formula C8H9N3O2S B13987432 Benzeneethanesulfonyl azide CAS No. 54664-50-5

Benzeneethanesulfonyl azide

Cat. No.: B13987432
CAS No.: 54664-50-5
M. Wt: 211.24 g/mol
InChI Key: HVLJLAJJIVEYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanesulfonyl azide is an organic compound that belongs to the class of sulfonyl azides These compounds are characterized by the presence of a sulfonyl group (SO₂) attached to an azide group (N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of benzeneethanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and forming new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group participates in [3+2] cycloaddition with alkenes or alkynes, forming triazoles .

Comparison with Similar Compounds

    Benzenesulfonyl Azide: Similar structure but lacks the ethane linkage.

    Methanesulfonyl Azide: Contains a methyl group instead of an ethane group.

    Tosyl Azide: Contains a toluene group instead of an ethane group.

Uniqueness: Benzeneethanesulfonyl azide is unique due to its ethane linkage, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific applications in organic synthesis and material science compared to its analogs .

Properties

CAS No.

54664-50-5

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

N-diazo-2-phenylethanesulfonamide

InChI

InChI=1S/C8H9N3O2S/c9-10-11-14(12,13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

HVLJLAJJIVEYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.